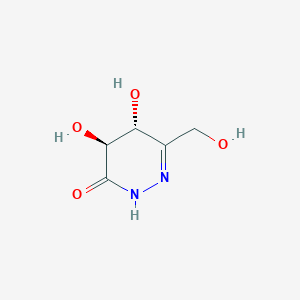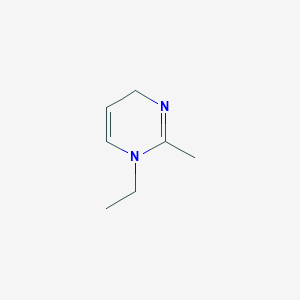
1-Ethyl-2-methyl-1,4-dihydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-2-methyl-1,4-dihydropyrimidine can be synthesized using the Biginelli reaction, which involves a three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 . The reaction conditions are usually solvent-free, making it an environmentally friendly approach.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of heterogeneous catalysts in these reactors also facilitates the easy recovery and recycling of the catalyst, making the process more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
1-Ethyl-2-methyl-1,4-dihydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: Known for its calcium channel blocking activity and used in the treatment of hypertension.
2-Thioxopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
1-Ethyl-2-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-ethyl-2-methyl-4H-pyrimidine |
InChI |
InChI=1S/C7H12N2/c1-3-9-6-4-5-8-7(9)2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
DZZJIJASHWLVBF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CCN=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)

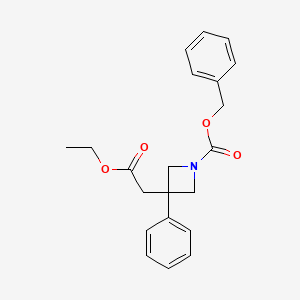
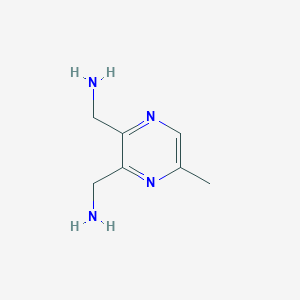
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)

![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

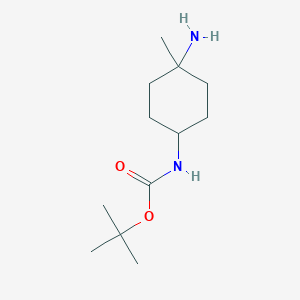
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
